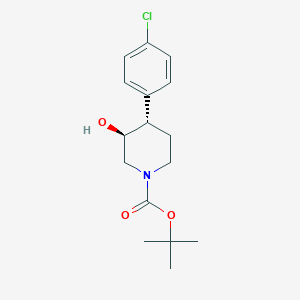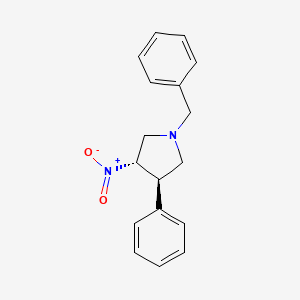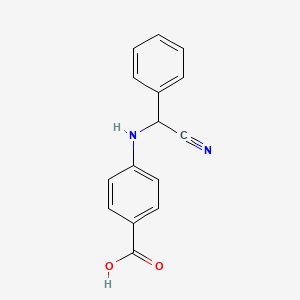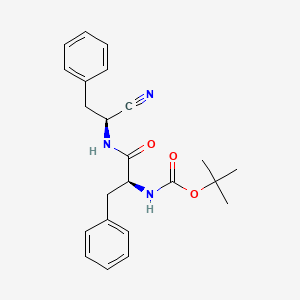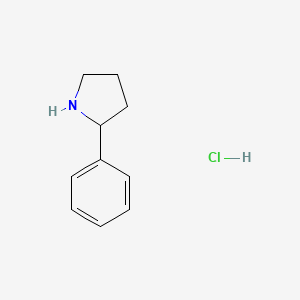
2-Phenylpyrrolidine hydrochloride
Vue d'ensemble
Description
2-Phenylpyrrolidine hydrochloride is a chemical compound with the CAS Number: 56586-12-0 . It has a molecular weight of 183.68 and its linear formula is C10H13N.ClH . It is chiral and can exist as either the levorotatory or dextrorotatory form .
Molecular Structure Analysis
The molecular structure of 2-Phenylpyrrolidine hydrochloride is characterized by a five-membered pyrrolidine ring . This structure is enhanced by sp3-hybridization, contributing to the stereochemistry of the molecule .
Applications De Recherche Scientifique
Pharmacological Profiles
2-Phenylpyrrolidine hydrochloride derivatives have been studied for their pharmacological properties. For instance, R-96544, a derivative, has shown potential as a 5-HT2A receptor antagonist. This compound demonstrated concentration-dependent inhibition of platelet aggregation induced by serotonin and was more potent than other similar antagonists. It also exhibited high affinity for 5-HT2A receptors and effectively inhibited 5-HT(2A) receptor-mediated contraction in various tests, suggesting its utility in cardiovascular conditions (Ogawa et al., 2002).
Impact on Pancreatitis
Research has also explored the effects of these compounds in pancreatitis models. R-102444 and its active metabolite R-96544, both 5-HT2A receptor antagonists, were found to inhibit the progression of acute and chronic pancreatitis in various experimental models. These results support the involvement of 5-HT2A receptors in the progression of experimental pancreatitis, pointing towards new therapeutic approaches for this condition (Ogawa et al., 2005).
Hepatitis C Virus Inhibition
In the context of infectious diseases, derivatives of 2-phenylpyrrolidine hydrochloride have been identified as potent inhibitors of the HCV NS5A, crucial for the lifecycle of the Hepatitis C Virus. ABT-267, a compound in this class, exhibited pan-genotypic HCV inhibition, highlighting its potential as a treatment option for Hepatitis C (DeGoey et al., 2014).
Hemodynamics and Metabolism
Studies have also been conducted on related compounds, such as phenyl-2-butyl norsuprifen hydrochloride, to understand their effects on systemic and coronary hemodynamics and metabolism. These studies are crucial in assessing the potential cardiovascular implications of these compounds (Maxwell et al., 1960).
Antipsychotic Potential
2-Phenylpyrroles, conformationally restricted analogues of 2-phenylpyrrolidine hydrochloride, have shown potential as antipsychotics. These compounds maintained dopamine antagonistic activity and exhibited higher potency and selectivity for D-2 receptors, suggesting their use in treating psychiatric disorders (Van Wijngaarden et al., 1987).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-phenylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-2-5-9(6-3-1)10-7-4-8-11-10;/h1-3,5-6,10-11H,4,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSABGBFWNYAQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662854 | |
| Record name | 2-Phenylpyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpyrrolidine hydrochloride | |
CAS RN |
56586-12-0 | |
| Record name | 2-Phenylpyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole](/img/structure/B1419659.png)
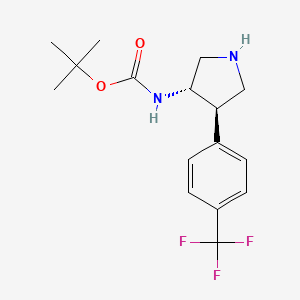
![methyl 5-(4-bromophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1419665.png)
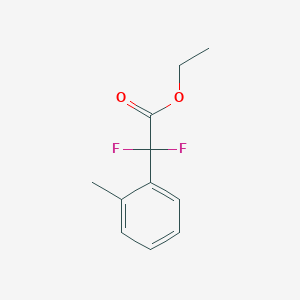
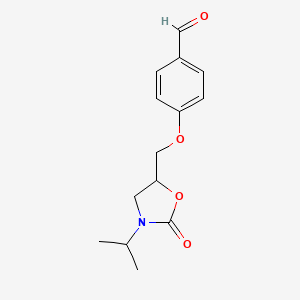
![trans-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]-hexane hydrochloride](/img/structure/B1419670.png)
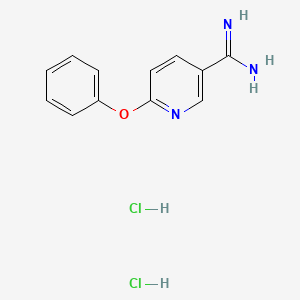
![Methyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1419674.png)
![2-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}pyridine](/img/structure/B1419676.png)
